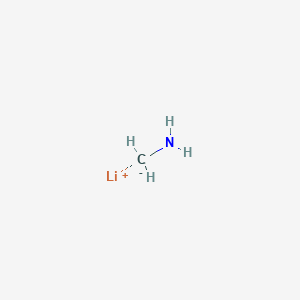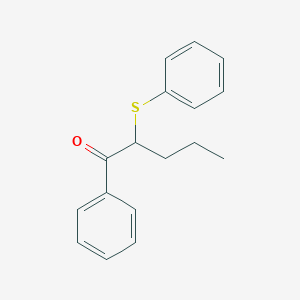![molecular formula C14H12N2O4 B14606647 2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 58285-75-9](/img/structure/B14606647.png)
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one is a versatile organic compound with significant applications in various fields. It is known for its vibrant orange to red colors, making it desirable for dyeing textiles, leather goods, and paper products . This compound serves as an intermediate for organic synthesis in the production of dyes, pharmaceuticals, and specialty chemicals .
Métodos De Preparación
The synthesis of 2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions often involve reagents like sodium borohydride, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Biology: The compound’s reactivity makes it valuable for studying biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways. The compound’s small molecular size allows it to induce the enzyme CYP1A2, which plays a role in the metabolism of various substances . The compound’s effects are mediated through its ability to participate in diverse chemical reactions, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
2-Methoxy-4-nitroaniline: This compound shares similar structural features and applications but differs in its specific reactivity and uses.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with distinct properties and applications in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and versatility, making it valuable for a wide range of applications in research and industry.
Propiedades
Número CAS |
58285-75-9 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2-methoxy-4-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12N2O4/c1-20-14-8-10(2-7-13(14)17)9-15-11-3-5-12(6-4-11)16(18)19/h2-9,17H,1H3 |
Clave InChI |
QZTUBNKNQLBQCC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
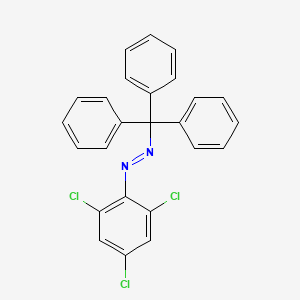
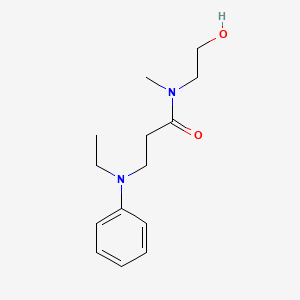
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)
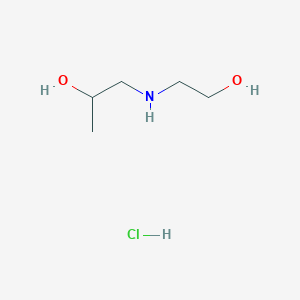
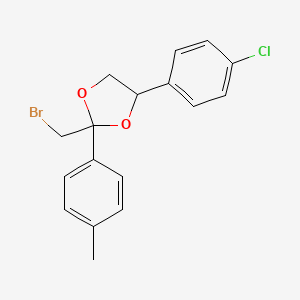
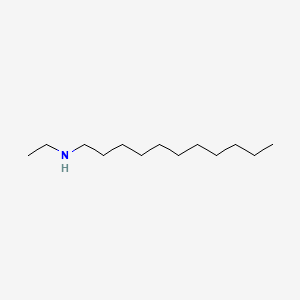
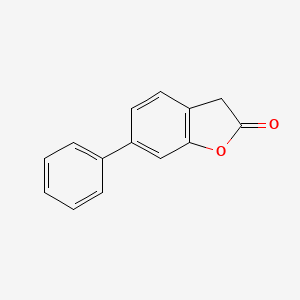
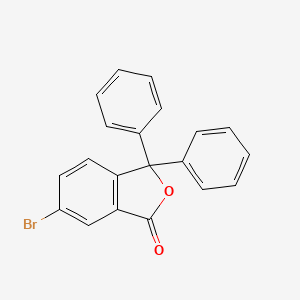
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
